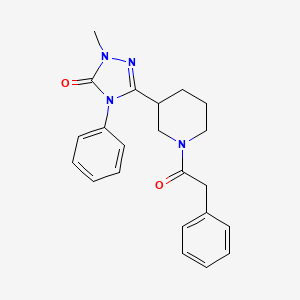![molecular formula C11H10N4O B14962369 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide typically involves the reaction of phenylhydrazine with acrylonitrile to form the intermediate 3-phenyl-1,2,4-triazole. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for triazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
1,2,4-Triazole derivatives: Similar to 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide but with different substituents on the triazole ring .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H10N4O/c16-11(14-15-8-12-13-9-15)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,16)/b7-6+ |
Clave InChI |
KJPZWSXGRTVJKL-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NN=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)

![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962365.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962368.png)
